1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of bromine and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-methylphenylpropan-2-one, followed by further bromination at the propanone moiety. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products depend on the type of reaction. For example, substitution reactions yield substituted derivatives, while oxidation and reduction yield ketones and alcohols, respectively.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Amino-5-chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-5-iodomethyl)phenyl)-3-iodopropan-2-one
- 1-(2-Amino-5-methyl)phenyl)-3-bromopropan-2-one
Uniqueness: 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro or iodo analogs. The bromine atoms provide distinct electronic and steric properties, making this compound valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
OTZCYIDWAKRBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CBr)N |
Origin of Product |
United States |
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